N-(4-fluorophenyl)-3-nitrobenzamide
Description
N-(4-fluorophenyl)-3-nitrobenzamide (CAS: 33489-69-9, molecular formula: C₁₃H₉FN₂O₃) is a benzamide derivative featuring a fluorine atom at the para position of the phenyl ring and a nitro group at the meta position of the benzoyl moiety. Its IUPAC name reflects this substitution pattern, and its structure has been confirmed via X-ray crystallography, revealing a triclinic crystal system (space group P1) with cell parameters a = 7.8510 Å, b = 8.2720 Å, and c = 13.835 Å . The compound is synthesized by reacting 3-nitrobenzoyl chloride with 4-fluoroaniline in the presence of a base like potassium carbonate in DMF .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRHMRVPFAHCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354165 | |
| Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33489-69-9 | |
| Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-FLUORO-3-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation via Acid Chloride Intermediate
One of the most common and efficient methods involves converting 3-nitrobenzoic acid to its acid chloride, which then reacts with 4-fluoroaniline to form the amide.
$$
\text{3-nitrobenzoic acid} \xrightarrow[\text{SOCl}_2]{\text{thionyl chloride}} \text{3-nitrobenzoyl chloride} + \text{4-fluoroaniline} \rightarrow \text{N-(4-fluorophenyl)-3-nitrobenzamide}
$$
- Thionyl chloride (SOCl₂) is used to convert the acid to acid chloride under reflux.
- The acid chloride intermediate is then reacted with 4-fluoroaniline in an anhydrous solvent (e.g., dichloromethane or acetone) at low temperature to control the reaction rate and minimize side reactions.
- The reaction mixture is usually neutralized with a base such as triethylamine to scavenge HCl formed during the reaction.
- The product is isolated by filtration or extraction and purified by recrystallization.
This method is widely employed due to its high yield and straightforward procedure.
Preparation via Ester-Ammonolysis Followed by Coupling
Another approach, inspired by similar amide preparations (e.g., 4-iodo-3-nitrobenzamide synthesis), involves the use of ester intermediates.
- The methyl ester of 3-nitrobenzoic acid is prepared or purchased.
- The ester is treated with anhydrous ammonia gas dissolved in a suitable solvent such as methanol at low temperature (around −10 ± 2 °C).
- The ammonia reacts with the ester to form the corresponding amide.
- The reaction is allowed to proceed at ambient temperature for several days (typically 2–3 days) to ensure completion.
- The amide is isolated by removal of solvent under reduced pressure and purified by crystallization from hot methanol and water.
- Avoids harsh reagents like thionyl chloride.
- High purity (>99.5%) product can be obtained with minimal solvent contamination.
- The process is mild and can be scaled industrially.
- Longer reaction time compared to acid chloride method.
- Requires careful temperature control to manage exothermic dissolution of ammonia.
While this method was specifically described for 4-iodo-3-nitrobenzamide, it is adaptable to other nitrobenzamides including this compound by substituting the appropriate amine.
Alternative Synthetic Routes Involving Thiourea Intermediates
Though less direct, some literature reports the synthesis of related amide compounds via thiourea intermediates, especially in the context of fluorinated aromatic compounds.
- Acid chlorides are reacted with potassium thiocyanate to form isothiocyanate intermediates.
- These intermediates are then condensed with substituted anilines (including 4-fluoroaniline derivatives) to form thioureas.
- Subsequent cyclization or functional group transformation yields the target amide derivatives.
This multi-step approach is useful for incorporating additional functional groups or heterocyclic rings but is more complex and less commonly used for straightforward this compound preparation.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride Route | 3-nitrobenzoic acid, SOCl₂, 4-fluoroaniline | Reflux for acid chloride formation; low temp for amide coupling | High yield, straightforward, fast reaction | Use of corrosive reagents, HCl byproduct |
| Ester-Ammonolysis + Amide Formation | Methyl 3-nitrobenzoate, anhydrous NH₃, methanol | Low temp ammonia dissolution, ambient temp reaction over days | Mild conditions, high purity, scalable | Longer reaction time, temperature sensitive |
| Thiourea Intermediate Route | Acid chloride, KSCN, 4-fluoroaniline | Multi-step, anhydrous acetone, alkaline medium | Allows structural diversity | Complex, lower overall yield |
Research Findings and Notes
- The acid chloride method remains the gold standard for industrial and laboratory synthesis due to its efficiency and scalability.
- The ammonolysis of esters using anhydrous ammonia in methanol is a valuable alternative, especially when avoiding toxic solvents like acetonitrile during crystallization.
- Thiourea-based routes are more specialized and suited for derivatives with additional heterocyclic structures or fluorinated fragments.
- Purification by recrystallization from methanol-water mixtures is effective in obtaining high purity (>99.5%) this compound.
- Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential to ensure reaction completion and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is N-(4-fluorophenyl)-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Synthesis Overview
- Starting Materials : 4-Fluoroaniline, 3-Nitrobenzoyl chloride.
- Reaction Conditions : Typically conducted in dichloromethane with the addition of a base such as triethylamine to facilitate the reaction.
- Yield : Generally high yields (around 85-90%) can be achieved under optimal conditions.
Anticancer Properties
N-(4-fluorophenyl)-3-nitrobenzamide has been investigated for its potential as an anticancer agent. It is structurally related to other compounds that inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA.
- Mechanism of Action : By inhibiting PARP, this compound may induce synthetic lethality in cancer cells, particularly those with BRCA mutations.
- Case Studies : Clinical trials have indicated that compounds with similar structures exhibit promising results in treating breast cancer and other malignancies .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of nitrobenzamide derivatives, including this compound. These compounds have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.
- Research Findings : Laboratory tests have demonstrated that this compound exhibits significant inhibitory effects against gram-positive and gram-negative bacteria .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications to the nitro group and the aromatic rings can significantly impact both potency and selectivity against target enzymes or receptors.
| Modification | Impact on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of substituents | Changes in selectivity for bacterial strains |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Halogen Substitution
- N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 µM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 µM) demonstrated comparable inhibitory potency against monoacylglycerol lipase (MGL), indicating that halogen size (F vs. I) has minimal impact on activity . This suggests that the fluorine in N-(4-fluorophenyl)-3-nitrobenzamide may contribute more to electronic effects (e.g., electron withdrawal) than steric factors.
- N-(3,4-difluorophenyl)-3-methylbenzamide (CAS: 346720-59-0) incorporates two fluorine atoms, which could enhance lipophilicity and binding affinity compared to mono-fluorinated analogs .
Nitro Group Position
- 4-Nitro-N-(3-nitrophenyl)benzamide (a positional isomer with nitro groups at the 4- and 3-positions) was synthesized as a derivative for analytical purposes .
Hydroxyl vs. Fluoro Substitution
- Such substitutions often enhance aqueous solubility but may reduce membrane permeability .
Structural and Physicochemical Properties
Biological Activity
N-(4-fluorophenyl)-3-nitrobenzamide is an aromatic amide that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a nitro group and a fluorinated phenyl moiety, which contribute to its diverse biological interactions.
Chemical Structure and Properties
- Chemical Formula : C13H9FN2O3
- Molecular Weight : Approximately 250.22 g/mol
- Functional Groups : Nitro group (-NO2), Fluorophenyl group (-C6H4F)
The structural features of this compound allow it to engage in various biochemical interactions, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorophenyl moiety enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of target proteins, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory and cancer pathways.
- Antimicrobial Activity : The presence of the nitro group can interfere with microbial metabolism, suggesting potential antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess similar effects. The nitro group is believed to play a crucial role in this activity by disrupting microbial cellular processes.
Research Findings and Case Studies
Applications in Medicinal Chemistry
This compound serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for modifications that can enhance its biological activity. Additionally, it has applications in materials science for developing advanced materials with specific electronic or optical properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-fluorophenyl)-3-nitrobenzamide with high purity?
Methodological Answer: The compound is typically synthesized via amide coupling between 3-nitrobenzoyl chloride and 4-fluoroaniline. Key steps include:
- Activation of the carboxyl group : Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to enhance reaction efficiency at low temperatures (-50°C) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%).
- Yield optimization : Maintain anhydrous conditions and stoichiometric control (1:1 molar ratio of reactants). Similar protocols for N-(3-chlorophenethyl)-4-nitrobenzamide achieved 85% yield after optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro/amide functional groups. For example, the 3-nitro group deshields adjacent protons, causing distinct splitting patterns .
- Mass spectrometry : Confirm molecular ion peaks (m/z ≈ 289 for [M+H]+) and fragmentation patterns (e.g., loss of NO2 or fluorophenyl groups) .
- UV-Vis : Monitor π→π* transitions in the nitrobenzene moiety (λmax ≈ 260–280 nm) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For this compound:
- Crystal system : Triclinic P1 space group with a = 7.8510 Å, b = 8.2720 Å, c = 13.835 Å, and angles α = 74.75°, β = 85.67°, γ = 70.76° .
- Software refinement : Use SHELXL for structure solution and refinement. Key parameters include R1 (<5%) and wR2 (<15%) to validate accuracy .
- Hydrogen bonding : The amide NH forms intermolecular bonds with nitro oxygen (O···H distance ≈ 2.1 Å), stabilizing the crystal lattice .
Q. How do substituent effects (e.g., fluorine, nitro groups) influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Electron-withdrawing effects : The nitro group reduces electron density on the benzamide ring, altering reactivity in nucleophilic substitution or reduction reactions .
- Metabolic stability : Fluorine substitution at the para position reduces oxidative metabolism, as seen in analogs like N-(4-fluorophenyl)-fluoroacetanilide .
Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts. Deviations >0.3 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR : Probe temperature-dependent spectra to identify rotameric equilibria in the amide bond .
- Cross-validation : Use complementary techniques (e.g., IR for carbonyl stretching ~1680 cm⁻¹) to confirm functional group assignments .
Q. How can this compound serve as a precursor for radiopharmaceuticals or fluorescent probes?
Methodological Answer:
- Fluorine-18 labeling : Replace the nitro group with 18F via nucleophilic aromatic substitution (e.g., using K18F/K222 complex) for PET imaging .
- Fluorescent derivatives : Introduce dansyl or coumarin moieties at the amide nitrogen; monitor Stokes shifts and quantum yields for bioimaging applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
